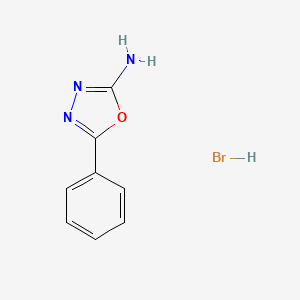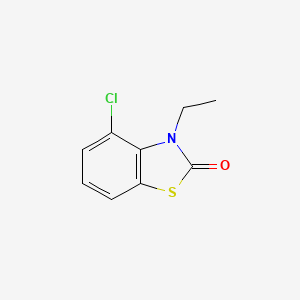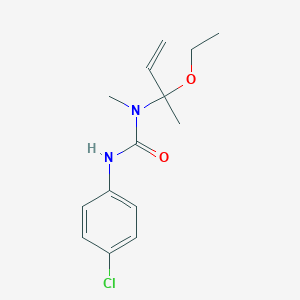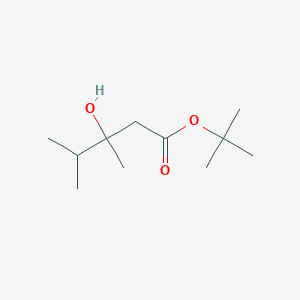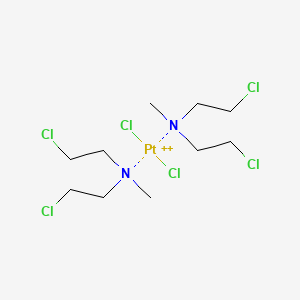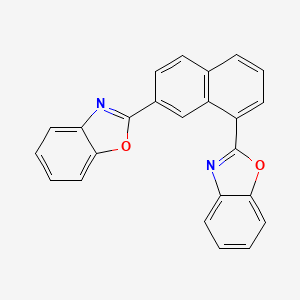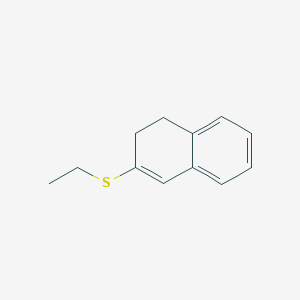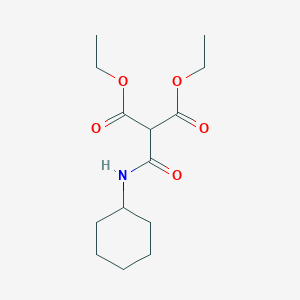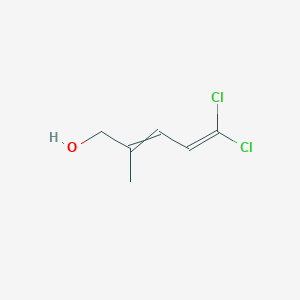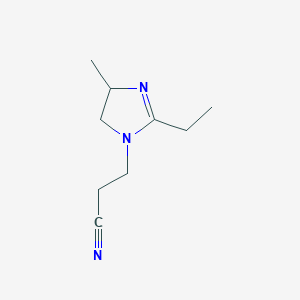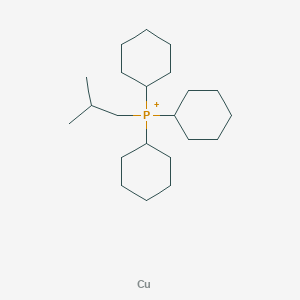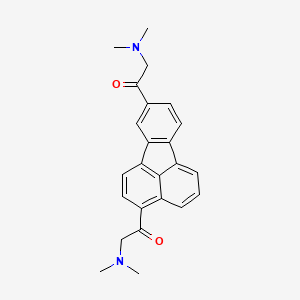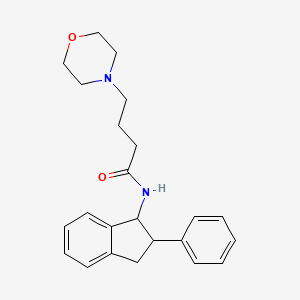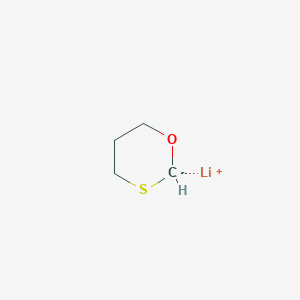
Lithium 1,3-oxathian-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 1,3-oxathian-2-ide is an organolithium compound that features a lithium atom bonded to a 1,3-oxathiane ring. This compound is of interest due to its unique structure and reactivity, which make it valuable in various chemical applications, particularly in organic synthesis and as a reagent in the formation of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium 1,3-oxathian-2-ide can be synthesized through the reaction of 1,3-oxathiane with sec-butyllithium at low temperatures, typically around -78°C, in a solvent such as tetrahydrofuran . This reaction involves the deprotonation of the 1,3-oxathiane to form the lithium derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure the stability and purity of the product, as organolithium compounds can be highly reactive and sensitive to moisture and air.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 1,3-oxathian-2-ide undergoes various types of chemical reactions, including:
Alkylation: Reaction with alkyl halides to form 2-alkyl-1,3-oxathianes.
Nucleophilic Addition: Due to the polar nature of the carbon-lithium bond, it acts as a strong nucleophile in reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides for alkylation reactions and various electrophiles for nucleophilic addition reactions. These reactions are typically carried out under anhydrous conditions to prevent the decomposition of the organolithium compound.
Major Products Formed
The major products formed from reactions involving this compound include substituted 1,3-oxathianes and other complex organic molecules, depending on the specific electrophiles used in the reactions.
Wissenschaftliche Forschungsanwendungen
Lithium 1,3-oxathian-2-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Material Science: Its unique reactivity makes it valuable in the development of new materials and polymers.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Wirkmechanismus
The mechanism by which lithium 1,3-oxathian-2-ide exerts its effects involves the nucleophilic nature of the carbon-lithium bond. This bond allows the compound to readily participate in nucleophilic addition and substitution reactions. The lithium atom stabilizes the negative charge on the carbon, making it a highly reactive nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithian-2-yllithium: Similar in structure but contains sulfur atoms instead of oxygen, making it more stable but less reactive.
1,3-Oxathiane: The parent compound without the lithium atom, less reactive and used as a precursor.
Uniqueness
Lithium 1,3-oxathian-2-ide is unique due to its high reactivity and the ability to form stable carbon-lithium bonds, which are useful in various synthetic applications. Its reactivity is higher compared to similar compounds like 1,3-dithian-2-yllithium, making it more versatile in organic synthesis .
Eigenschaften
CAS-Nummer |
64554-58-1 |
|---|---|
Molekularformel |
C4H7LiOS |
Molekulargewicht |
110.1 g/mol |
InChI |
InChI=1S/C4H7OS.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1 |
InChI-Schlüssel |
KVEYKXVVSQLFQG-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1CO[CH-]SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


